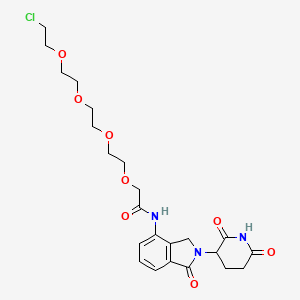

Lenalidomide-acetamido-O-PEG3-C2-Cl

Description

Structure

2D Structure

Properties

Molecular Formula |

C23H30ClN3O8 |

|---|---|

Molecular Weight |

512.0 g/mol |

IUPAC Name |

2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |

InChI |

InChI=1S/C23H30ClN3O8/c24-6-7-32-8-9-33-10-11-34-12-13-35-15-21(29)25-18-3-1-2-16-17(18)14-27(23(16)31)19-4-5-20(28)26-22(19)30/h1-3,19H,4-15H2,(H,25,29)(H,26,28,30) |

InChI Key |

AHOKKNHSZDXSMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCCl |

Origin of Product |

United States |

Molecular Mechanisms of Lenalidomide Mediated Cereblon Modulation

Cereblon (CRBN) as the Primary E3 Ligase Target in ImmunoModulatory Drugs (IMiDs)

Cereblon has been unequivocally identified as the primary and direct molecular target of immunomodulatory drugs, including lenalidomide (B1683929) and its analogs. researchgate.netnih.govresearchgate.net These drugs, also referred to as Cereblon E3 ligase modulators (CELMoDs), function by binding to CRBN, thereby altering its substrate specificity. wikipedia.orgresearchgate.net This interaction is the linchpin of their therapeutic activity, particularly in the context of certain hematological malignancies. researchgate.netjournals.co.za

Composition and Function of the CRL4^CRBN^ E3 Ubiquitin Ligase Complex

Cereblon is a crucial component of a larger multi-protein complex known as the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase, specifically the CRL4^CRBN^ complex. researchgate.netnih.govnih.gov This complex is a key player in the ubiquitin-proteasome system, which is the cell's primary machinery for degrading unwanted or damaged proteins. researchgate.netscielo.org.zasciepub.com The core components of the CRL4^CRBN^ complex include:

Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex. researchgate.netnih.gov

Regulator of Cullins 1 (ROC1 or RBX1): A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2). researchgate.netnih.govnih.gov

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to the CUL4 scaffold. researchgate.netnih.govsciepub.com

Cereblon (CRBN): The substrate receptor that determines which proteins will be targeted for ubiquitination. researchgate.netnih.govnih.gov

In its normal function, the CRL4^CRBN^ complex selectively binds to its endogenous substrates, tagging them with ubiquitin molecules. This "tag" marks the substrate for destruction by the proteasome, thereby maintaining cellular homeostasis. researchgate.netscielo.org.za The binding of IMiDs like lenalidomide to CRBN fundamentally alters the substrate recognition of the complex. nih.govsciepub.com

| Component | Function in CRL4^CRBN^ Complex |

| Cullin 4 (CUL4) | Scaffold protein, forms the backbone of the complex. researchgate.netnih.gov |

| ROC1/RBX1 | RING finger protein, recruits the E2 ubiquitin-conjugating enzyme. researchgate.netnih.govnih.gov |

| DDB1 | Adaptor protein, links CRBN to the CUL4 scaffold. researchgate.netnih.govsciepub.com |

| Cereblon (CRBN) | Substrate receptor, recognizes and binds to target proteins. researchgate.netnih.govnih.gov |

Binding Interface and Molecular Interactions of Lenalidomide with CRBN

The interaction between lenalidomide and CRBN is highly specific and occurs within a shallow hydrophobic pocket on the surface of the CRBN protein. researchgate.netscielo.org.za Structural studies have revealed that the glutarimide (B196013) ring of lenalidomide is crucial for this binding. scielo.org.za This moiety inserts into a "tri-tryptophan cage" within the thalidomide-binding domain of CRBN, forming key hydrogen bonds and hydrophobic interactions that anchor the drug in place. researchgate.netrsc.org The phthalimide (B116566) ring of lenalidomide, on the other hand, is more exposed on the surface of the CRBN-drug complex and plays a critical role in recruiting new substrates, known as neo-substrates. scielo.org.zarsc.org

Molecular dynamics simulations and crystallographic data have elucidated the precise interactions. For instance, the glutarimide moiety forms hydrogen bonds with residues such as His380 and Trp382 in Gallus gallus CRBN. researchgate.net The stability of the ternary complex formed between CRBN, lenalidomide, and a neo-substrate is significantly enhanced by the drug, which acts as a "molecular glue." nih.govnih.gov Lenalidomide achieves this by shielding the intermolecular hydrogen bonds at the protein-protein interface from water, thereby strengthening these interactions and stabilizing the complex long enough for ubiquitination to occur. nih.govacs.org

Induction of Neo-Substrate Recruitment and Proteasomal Degradation

The binding of lenalidomide to CRBN creates a novel binding surface on the E3 ligase complex, leading to the recruitment of proteins that are not normally targeted by CRL4^CRBN^. researchgate.netscielo.org.za These "neo-substrates" are then ubiquitinated and subsequently degraded by the proteasome, a process central to the therapeutic effects of lenalidomide. nih.govnih.gov

Ubiquitination and Subsequent Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)

Two of the most well-characterized neo-substrates of the lenalidomide-CRBN complex are the lymphoid transcription factors Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene). researchgate.netecancer.orgnih.govresearchgate.net These proteins are essential for the survival and proliferation of multiple myeloma cells. ecancer.orgresearchgate.net

Upon lenalidomide binding to CRBN, Ikaros and Aiolos are recruited to the CRL4^CRBN^ complex. ecancer.orgnih.gov This recruitment is mediated by a specific region within the neo-substrates that interacts with the lenalidomide-modified CRBN surface. nih.gov Once bound, Ikaros and Aiolos are rapidly ubiquitinated and targeted for proteasomal degradation. nih.govresearchgate.nettandfonline.com The degradation of these transcription factors leads to the downregulation of key oncogenic pathways, including those involving interferon regulatory factor 4 (IRF4) and MYC, ultimately resulting in the death of myeloma cells. researchgate.netnih.gov

| Neo-substrate | Gene | Key Downstream Effect of Degradation |

| Ikaros | IKZF1 | Downregulation of IRF4 and MYC. researchgate.netnih.gov |

| Aiolos | IKZF3 | Downregulation of IRF4 and MYC. researchgate.netnih.gov |

Degradation of Casein Kinase 1 Alpha (CK1α) in Specific Contexts

In addition to Ikaros and Aiolos, lenalidomide can also induce the degradation of Casein Kinase 1 Alpha (CK1α). nih.govnih.govresearchgate.net This effect is particularly relevant in the context of myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)), a region that includes the gene encoding CK1α (CSNK1A1). nih.govnih.govresearchgate.net

Cells from patients with del(5q) MDS are haploinsufficient for CSNK1A1, meaning they have only one functional copy of the gene and thus lower levels of the CK1α protein. nih.gov Lenalidomide-induced degradation of the remaining CK1α further depletes the protein, leading to a synthetic lethal effect that selectively kills the malignant cells. nih.govnih.gov The mechanism involves lenalidomide facilitating the binding of a β-hairpin loop in CK1α to the CRBN-lenalidomide interface, leading to its ubiquitination and degradation. nih.govlife-science-alliance.org

Characterization of Other Neo-Substrates and Non-Degradative Effects (e.g., eIF3i sequestration)

Research continues to identify other neo-substrates of lenalidomide and related compounds, highlighting the drug's complex polypharmacology. nih.govd-nb.info The specific set of neo-substrates degraded can vary depending on the specific IMiD and the cellular context. nih.govresearchgate.net

Interestingly, not all proteins recruited to the lenalidomide-CRBN complex are degraded. A notable example is the eukaryotic translation initiation factor 3 subunit i (eIF3i). nih.govacs.orgbiorxiv.org Instead of being degraded, eIF3i is sequestered away from the eIF3 translation initiation complex upon binding to the lenalidomide-CRBN complex. acs.orgnih.govmorressier.com This sequestration event, which occurs after the degradation of other substrates like IKZF1, is linked to the antiangiogenic effects of lenalidomide. acs.orgbiorxiv.org This non-degradative mechanism demonstrates that lenalidomide's modulation of CRBN can lead to diverse functional outcomes beyond protein destruction. nih.govmorressier.com

Allosteric Modulation and Induced Proximity Mechanisms in Lenalidomide Action

The therapeutic effects of lenalidomide are a direct consequence of its ability to act as a "molecular glue," inducing proximity between CRBN and proteins that would not normally interact with it. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates.

Key neosubstrates of the lenalidomide-CRBN complex include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a critical event in the anti-myeloma activity of lenalidomide. By binding to a specific pocket in CRBN, lenalidomide allosterically alters the surface of CRBN, creating a novel binding interface for IKZF1 and IKZF3. This ternary complex formation (CRBN-lenalidomide-neosubstrate) is essential for the subsequent ubiquitination and degradation cascade.

Research has shown that modifications to the lenalidomide structure can influence the selectivity for different neosubstrates. For instance, alterations at the 6-position of the lenalidomide core have been demonstrated to control the degradation selectivity of various target proteins. This highlights the potential for developing novel lenalidomide derivatives with tailored therapeutic profiles.

The compound "Lenalidomide-acetamido-O-PEG3-C2-Cl" incorporates a polyethylene (B3416737) glycol (PEG) linker and a chloroacetyl functional group. This structure suggests its intended use as a component in Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, the lenalidomide moiety would serve as the E3 ligase-binding element, recruiting CRBN. The PEG linker provides the necessary spacing and solubility, while the chloroacetyl group can be used to attach a ligand that binds to a specific target protein, thereby inducing its degradation.

While specific experimental data for "this compound" is not available, its structural components strongly imply its function as a tool in the field of targeted protein degradation.

Chemical Design and Synthesis of Lenalidomide Acetamido O Peg3 C2 Cl As a Degrader Building Block

Rationale for Lenalidomide (B1683929) Derivatization in Degrader Design

Strategic Functionalization for Proteolysis Targeting Chimera (PROTAC) Scaffolds

Lenalidomide and its analogues, thalidomide (B1683933) and pomalidomide (B1683931), are foundational examples of "molecular glues." guidetopharmacology.orgnih.gov They function by binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, and inducing the degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3. nih.govnih.govecancer.org This inherent ability to hijack the ubiquitin-proteasome system makes lenalidomide an ideal starting point for PROTAC design. nih.gov

However, to be used in a PROTAC, the lenalidomide molecule must be chemically modified. sigmaaldrich.com A linker needs to be attached to the lenalidomide core, creating an exit vector to which a separate ligand for a target protein can be conjugated. nih.gov This derivatization transforms lenalidomide from a specific molecular glue into a versatile E3 ligase-recruiting module. nih.gov The strategic functionalization allows researchers to tether a wide variety of target-binding warheads, thereby directing the potent degradation machinery of the CRL4-CRBN complex toward virtually any protein of interest, not just its native neosubstrates. frontiersin.org This modularity is a key advantage of the PROTAC approach, enabling the rapid development and testing of degraders for numerous targets. nih.gov

Synthetic Methodologies for Lenalidomide-acetamido-O-PEG3-C2-Cl Analogues

General Synthetic Routes to Lenalidomide-Based Linker Conjugates

The synthesis of lenalidomide-based PROTACs requires robust chemical methods for attaching linkers to the core molecule. The most common point of attachment is the phthalimide (B116566) ring of the lenalidomide structure. researchgate.net Several strategies have been developed to achieve this derivatization:

Alkylation: The 4-amino group of lenalidomide can be directly alkylated using linkers containing electrophilic groups like bromo or iodo functions. researchgate.net This reaction is often performed in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). researchgate.net

Acylation: The aromatic amine of lenalidomide or pomalidomide can be acylated, though this adds a polar amide bond which may not always be desirable for the final PROTAC's properties. rsc.org

Nucleophilic Aromatic Substitution (SNAr): A highly effective method involves using a precursor like 4-fluorothalidomide. rsc.org The fluorine atom can be displaced by a nucleophilic amine at the end of a linker, providing a clean and selective route to N-substituted conjugates. rsc.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki cross-coupling can be used to install functional groups onto the phthalimide ring, which can then be further modified to attach a linker. researchgate.net For instance, an ester group can be introduced and subsequently hydrolyzed to an acid, which is then ready for amide bond formation with an amine-terminated linker. researchgate.net

These methods provide a versatile chemical toolbox for creating a diverse array of lenalidomide-based degraders with different linker lengths, compositions, and attachment points.

Introduction of the Acetamido-O-PEG3-C2-Cl Moiety and Related Functional Groups

The specific building block, this compound, is constructed by attaching a specialized linker to the lenalidomide core. The synthesis would typically involve the reaction of lenalidomide with a pre-formed linker that already contains the desired components.

A plausible synthetic route would start with a linker molecule like Bromoacetamido-PEG3-C2-acid. medchemexpress.com This linker features a bromoacetamide group, a PEG3 unit, and a terminal carboxylic acid. The synthesis would proceed in steps:

Amide Bond Formation: The 4-amino group of lenalidomide would be coupled with the carboxylic acid end of the linker (e.g., Bromoacetamido-PEG3-C2-acid) using standard peptide coupling reagents. This forms the stable acetamido linkage.

Conversion to Terminal Chloride: The bromo group at the other end of the linker would then be converted to a chloro group if required, or more commonly, a linker with a terminal chloro group would be used from the start, such as a derivative of Cl-C6-PEG4-O-CH2COOH. medchemexpress.com

This process yields the final building block, where the lenalidomide is functionalized with a PEG linker that has a reactive chloro group at its terminus. This terminal chloride is a key feature, making the entire molecule a ready-to-use intermediate for the final PROTAC synthesis. It can be easily reacted with a nucleophilic group (like an amine or thiol) on a target-binding ligand to complete the assembly of the heterobifunctional degrader.

Structural Components and Their Research Implications

The structure of this compound is a product of rational design, where each component serves a specific function in the context of creating a PROTAC.

| Component | Structure/Type | Research Implication |

| Lenalidomide | Glutarimide-Phthalimide | The E3 ligase-binding moiety. It specifically recruits the Cereblon (CRBN) substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, initiating the degradation process. nih.govnih.gov |

| Acetamido Linkage | -NH-C(O)-CH₂- | A stable amide bond connecting the linker to the lenalidomide core. This linkage is chemically robust and less prone to cleavage than an ester bond. |

| O-PEG3 Linker | -(OCH₂CH₂)₃- | A short, hydrophilic polyethylene (B3416737) glycol (PEG) chain. PEG linkers are widely used in PROTACs to improve aqueous solubility and provide optimal length and flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase. google.comgoogle.comnih.gov |

| C2 Spacer | -CH₂-CH₂- | An ethyl spacer that contributes to the overall length and spatial orientation of the linker, which is critical for productive ternary complex formation. |

| Terminal Chloro Group | -Cl | A reactive electrophilic "handle." This functional group makes the molecule a versatile building block, allowing for efficient covalent conjugation to a target-binding ligand via nucleophilic substitution to complete the PROTAC synthesis. |

The combination of these components results in a highly valuable chemical tool for targeted protein degradation research. The lenalidomide moiety provides the degradation-inducing power, the PEG linker offers favorable physicochemical properties, and the terminal chloro group enables straightforward and modular synthesis of novel PROTACs for a multitude of disease-relevant targets. google.com

Role of the Polyethylene Glycol (PEG3) Linker in Ligand-Linker Conjugates

Polyethylene glycol (PEG) linkers are among the most frequently used linkers in PROTAC design, with some statistics indicating their use in over half of reported PROTAC molecules. biochempeg.com The inclusion of a PEG linker, such as the PEG3 unit in this compound, offers several advantages in the design of degrader molecules.

The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for effective protein degradation. The linker's length and flexibility are critical in achieving the necessary spatial arrangement for this complex to form. precisepeg.com

Flexible linkers, like those based on PEG, provide the rotational freedom needed to allow the two ends of the PROTAC molecule to adopt an optimal orientation for binding to both the target protein and the E3 ligase simultaneously. precisepeg.com This adaptability can be crucial, as a linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while an overly long linker might lead to unproductive binding modes and reduced degradation efficiency. biochempeg.com The PEG3 linker in this specific building block provides a balance of length and flexibility, facilitating the necessary conformational adjustments for effective ternary complex assembly. However, it's important to note that while flexibility is often beneficial, excessive flexibility can sometimes be detrimental. In some cases, more rigid linkers have been shown to improve the pharmacokinetic properties and bioavailability of PROTACs by locking the molecule into an active conformation. precisepeg.combiochempeg.com

The structure of the linker can significantly influence the stability of the ternary complex. While flexible linkers like PEG are widely used, linkers with rigid, planar functional groups such as amides or triazoles have been shown to enhance conformational stability in some protein-PEG conjugates. nih.gov

Furthermore, PEGylation, the process of attaching PEG chains to molecules, is known to alter the pharmacokinetic properties of therapeutic agents. nih.gov By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, thereby prolonging the circulation half-life. biochempeg.comrsc.org This can lead to a more sustained therapeutic effect. The PEG coating can also shield the molecule from recognition by the reticuloendothelial system, further extending its time in circulation. nih.gov While the PEG3 linker is relatively short, its hydrophilic character can still contribute to improved pharmacokinetic parameters in preclinical studies. Research has also highlighted the importance of using monodisperse PEG chains to ensure uniformity, which can lead to more predictable and favorable pharmacokinetic profiles compared to polydisperse PEG. rsc.org

Reactivity of the Terminal Chloro Group for Subsequent Bioconjugation and Library Expansion

The terminal chloro group of this compound serves as a reactive handle for its conjugation to a ligand that binds the protein of interest. This bioconjugation step is central to the creation of the final heterobifunctional PROTAC molecule. The reactivity of this chloro group allows for its displacement by a suitable nucleophile present on the target protein ligand.

Commonly targeted nucleophilic residues on proteins for bioconjugation include the primary amine of lysine (B10760008) side chains and the thiol group of cysteine. mdpi.comnih.gov The choice of reaction conditions, such as pH, can be optimized to favor the reaction with a specific nucleophile. For instance, bioconjugation with lysine residues is typically performed at a pH where a portion of the lysine side chains are deprotonated and thus nucleophilic. mdpi.com

The chloro group, while reactive, is one of several functional groups that can be employed for bioconjugation. Other common reactive groups include N-hydroxysuccinimide (NHS) esters for reacting with amines, and maleimides for reacting with thiols. researchgate.net The presence of the terminal chloro group on this building block provides a straightforward method for chemists to attach the lenalidomide-linker moiety to a wide variety of target-protein-binding molecules, thereby enabling the rapid expansion of a PROTAC library for screening and optimization. This modular approach, facilitated by the reactive terminal group, is a cornerstone of modern PROTAC development.

Structure Activity Relationship Sar Studies and Linker Optimization in Lenalidomide Derived Protacs

Linker Design Principles and Their Influence on Degradation Efficiency

The linker is a critical, non-innocent component of a PROTAC that connects the E3 ligase ligand to the target protein warhead. nih.gov Its length, composition, attachment points, and physicochemical properties profoundly impact the formation and stability of the ternary complex, thereby dictating the potency and selectivity of the degrader. explorationpub.com

The length of the linker is a paramount consideration in PROTAC design. A linker that is too short can cause steric clashes, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com An optimal linker length exists for each target-ligase pair, and this often must be determined empirically. nih.gov

The composition of the linker is equally important. Polyethylene (B3416737) glycol (PEG) and alkyl chains are the most common motifs. arxiv.org

PEG linkers are hydrophilic and flexible. They are found in approximately 55% of reported PROTACs and can improve the solubility and bioavailability of the molecule. arxiv.orgresearchgate.net

Alkyl linkers are more hydrophobic and are used in about 30% of PROTACs. They can enhance cell permeability. arxiv.orgresearchgate.net

The relationship between linker length and potency is not always linear. In one study of BET degraders, CRBN-recruiting PROTACs with short (0 PEG units) or long (4-5 PEG units) linkers were potent, whereas those with intermediate lengths (1-2 PEG units) showed reduced activity. nih.gov This highlights the complex structural and dynamic requirements for effective ternary complex formation. nih.gov

< G-S-T >

| Linker Type | Common Usage | Key Properties | Impact on PROTACs | Reference |

|---|---|---|---|---|

| PEG | ~55% of PROTACs | Hydrophilic, flexible | Can increase solubility and bioavailability. | arxiv.orgresearchgate.net |

| Alkyl | ~30% of PROTACs | Hydrophobic, flexible | Can improve cell permeability. | arxiv.orgresearchgate.net |

The point at which the linker is attached to the lenalidomide (B1683929) scaffold significantly influences both the stability of the PROTAC and its biological activity. The solvent-exposed phthaloyl ring is the preferred site for linker attachment to avoid disrupting the crucial interactions of the glutarimide (B196013) ring with CRBN. researchgate.net

Systematic studies have revealed that the precise position on this ring matters. Attaching the linker at the C4 position of the phthalimide (B116566) moiety has been shown to result in PROTACs with greater hydrolytic stability compared to those with linkers at the C5 position. nih.govresearchgate.net This enhanced stability can lead to more sustained degradation of the target protein. Conversely, attaching the linker at the C5 position can reduce the PROTAC's ability to degrade endogenous neo-substrates like IKZF1, which may be desirable for improving the selectivity of the degrader. nih.gov Therefore, the choice of attachment point represents a key strategic decision to balance PROTAC stability and selectivity. nih.gov

The balance of hydrophilicity and hydrophobicity in the linker is critical for modulating the properties that lead to stable and effective ternary complexes. This balance influences solubility, cell permeability, and the conformational dynamics of the PROTAC. researchgate.net

For example, a PROTAC with a hydrophobic alkyl linker was found to adopt extended, polar conformations in nonpolar (membrane-like) environments, which hindered cell permeability. researchgate.netnih.gov In aqueous solution, the same linker drove a "hydrophobic collapse," causing the molecule to fold into a less polar shape. researchgate.netnih.gov In contrast, a similar PROTAC with a more hydrophilic PEG linker maintained comparable conformations in both polar and nonpolar environments, which correlated with high cell permeability. researchgate.netnih.gov This conformational flexibility, governed by the linker's properties, is essential for allowing the PROTAC to adopt a productive orientation for ternary complex formation and stability. arxiv.org

Rational Design Strategies for Enhanced PROTAC Potency and Selectivity

The development of potent and selective Proteolysis Targeting Chimeras (PROTACs) derived from lenalidomide hinges on rational design strategies that optimize the intricate interplay between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. A critical component in this tripartite arrangement is the linker, which connects the lenalidomide moiety (recruiting the Cereblon E3 ligase) to the warhead that binds the protein of interest. The linker's length, composition, rigidity, and attachment points are not merely spacers but are crucial determinants of the stability and conformation of the resulting ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. Optimizing the linker can profoundly impact a PROTAC's efficacy, selectivity, and physicochemical properties.

Historically, PROTAC development has been a largely empirical process, often requiring extensive medicinal chemistry efforts to achieve efficient target degradation. A key challenge has been the "linkerology"—identifying the optimal chemical linker to connect the two binding moieties from a vast chemical space of possibilities in terms of length and composition. To accelerate this process and reduce the reliance on trial-and-error synthesis, various computational approaches have been developed to model the PROTAC-induced ternary complex. These methods aim to predict the three-dimensional structure of the target protein-PROTAC-E3 ligase complex, which is considered the key step for effective degradation.

By modeling this complex, researchers can rapidly screen virtual libraries of potential PROTACs and prioritize candidates for synthesis. Computational tools like molecular docking and molecular dynamics (MD) simulations are employed to analyze the structural and physicochemical properties of the linker. These simulations help evaluate how different linker designs influence the spatial orientation and binding dynamics between the target protein and the E3 ligase. For instance, modeling can predict whether a linker is too short, leading to steric clashes that prevent complex formation, or too long, failing to bring the proteins into sufficient proximity for ubiquitin transfer.

One notable approach, PRosettaC, utilizes the Rosetta modeling software to predict the structure of PROTAC-mediated ternary complexes with near-atomic accuracy. Such models can retrospectively explain the structure-activity relationships of known PROTACs and prospectively guide the design of new ones, potentially reducing synthesis time and effort. These computational strategies allow for a more rational approach to linker design by assessing the geometric and energetic compatibility of a given linker with the preferred interaction modes of the protein pair.

While computational models provide valuable guidance, the empirical determination of structure-activity relationships (SAR) through the synthesis and screening of degrader libraries remains a cornerstone of PROTAC optimization. This strategy involves the systematic modification of the PROTAC structure—particularly the linker—and the evaluation of how these changes affect target degradation. The optimization process often requires the synthesis of a large number of analogues to explore variables such as linker length, composition, and attachment points.

To meet this challenge, high-throughput synthesis and screening techniques have been increasingly applied. Methodologies like parallel synthesis and "click chemistry" enable the rapid generation of extensive PROTAC libraries from pre-functionalized building blocks, such as lenalidomide attached to a linker with a reactive handle. For example, an organic base-promoted chemoselective alkylation of lenalidomide with various halides has been developed to create a diverse library of PROTAC intermediates under mild conditions.

Once synthesized, these libraries are evaluated using high-throughput screening assays to quantify target protein degradation. Modern screening platforms, such as dual-reporter systems that use fluorescence and luminescence to measure protein levels, allow for the rapid assessment of PROTAC efficacy in a cellular context. This approach enables the efficient identification of lead compounds and the elucidation of clear SAR trends.

A compelling example of this approach is the optimization of PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4. In a study by Wurz et al., a library of CRBN-recruiting PROTACs was synthesized using the BET inhibitor JQ1 as the warhead, lenalidomide as the E3 ligase ligand, and polyethylene glycol (PEG) linkers of varying lengths. The degradation potency was found to be highly dependent on the linker length, demonstrating a distinct SAR profile.

| Compound | Linker Composition | Linker Length (atoms) | BRD4 Degradation DC50 (µM) |

|---|---|---|---|

| PROTAC (n=0) | Triazole | ~6 | < 0.5 |

| PROTAC (n=1) | PEG1 + Triazole | ~9 | > 5 |

| PROTAC (n=2) | PEG2 + Triazole | ~12 | > 5 |

| PROTAC (n=4) | PEG4 + Triazole | ~18 | < 0.5 |

| PROTAC (n=5) | PEG5 + Triazole | ~21 | < 0.5 |

The results from this library screening revealed a non-linear relationship between linker length and degradation potency. PROTACs with the shortest (0 PEG units) and longer linkers (4-5 PEG units) showed potent BRD4 degradation, while those with intermediate-length linkers (1-2 PEG units) were significantly less active. This highlights the critical importance of fine-tuning the linker to achieve an optimal conformation for the ternary complex, an insight gained through the systematic synthesis and screening of a focused degrader library.

Advanced Methodologies and Future Directions in Lenalidomide Degrader Research

Biophysical and Structural Characterization of Ternary Complexes

The cornerstone of degrader function is the formation of a stable ternary complex, consisting of the degrader molecule, the target protein, and an E3 ligase. nih.gov Understanding the intricate molecular interactions within this three-body system is critical for rational drug design. Biophysical and structural biology approaches have been fundamental in elucidating the principles governing the formation and stability of these complexes. ub.edu

The formation of a degrader-mediated ternary complex introduces a new protein-protein interface that is stabilized by the small molecule. nih.govnih.gov A variety of biophysical techniques are employed to study these induced interactions and the cooperativity of the complex, which is a measure of how the binding of one protein partner influences the binding of the other. nih.gov

Key methodologies include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques provide high-resolution, static snapshots of the ternary complex. nih.gov Crystal structures of CRBN bound to IMiDs have revealed that the glutarimide (B196013) portion of the drug binds within a hydrophobic pocket of CRBN, while the other end of the molecule modifies the surface to recruit neosubstrates. nih.gov Such structural insights are crucial for understanding the basis of neosubstrate specificity and for guiding the design of new degraders. rsc.org

Proximity-Based Assays (TR-FRET and AlphaScreen): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are powerful tools for quantifying the formation of ternary complexes in solution. nih.govrsc.org These assays measure the proximity between the E3 ligase and the target protein, providing quantitative data on the potency and stability of the complex induced by the degrader. researchgate.net

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): ITC and SPR are used to measure the binding affinities and thermodynamics of the binary and ternary interactions. nih.gov These techniques allow researchers to dissect the cooperativity of the system, determining whether the interactions between the proteins in the complex are favorable or repulsive. nih.gov

| Technique | Application in Degrader Research | Key Insights |

|---|---|---|

| X-ray Crystallography / Cryo-EM | Provides high-resolution 3D structures of the ternary complex. | Reveals specific atomic contacts, protein-protein interfaces, and the role of the degrader in mediating the interaction. nih.govrsc.org |

| TR-FRET / AlphaScreen | Quantifies the formation of the ternary complex in a high-throughput manner. | Measures the potency (concentration for half-maximal complex formation) and stability of the induced complex. nih.govresearchgate.net |

| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamics of binding interactions (binary and ternary). | Determines binding affinity (Kd), stoichiometry, and cooperativity of complex formation. nih.gov |

| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics and affinity. | Provides data on association (on-rates) and dissociation (off-rates) of the complex components. nih.gov |

While structural methods provide static pictures, molecular dynamics (MD) simulations offer a dynamic view of the ternary complex. scielo.org.za These computational models simulate the movements and interactions of atoms over time, providing critical insights into the stability and conformational changes of the complex. nih.gov

MD simulations have been successfully used to:

Assess Complex Stability: Simulations can confirm the stability of experimentally determined structures and computationally generated models of ternary complexes. nih.gov By analyzing parameters like the root mean square deviation (RMSD) of atoms over the simulation time, researchers can validate the robustness of the interactions. nih.gov

Reveal the Role of the Degrader: Simulations have shown that lenalidomide (B1683929) can stabilize protein-protein complexes by shielding key intermolecular hydrogen bonds from water, effectively making these interactions more robust. nih.govnih.gov

Predict the Impact of Mutations: By simulating complexes with mutated proteins, MD can help predict how specific amino acid changes might affect the stability of the ternary complex, correlating these findings with experimental data on degradation efficiency. nih.gov This combined computational and experimental approach is a powerful strategy for designing next-generation degraders. nih.gov

Chemical Biology Approaches to Dissect Degrader Mechanisms

Chemical biology provides unique tools to probe the intricate mechanisms of degrader action within the complex cellular environment. These approaches utilize specially designed molecules and advanced analytical techniques to map interactions and identify the full spectrum of a degrader's targets.

To understand how a lenalidomide-based degrader recruits a specific target, it is essential to identify the precise binding interface on the neosubstrate. nih.gov Chemical probes, which are modified versions of the degrader molecule containing a reactive group, are instrumental in this process. nih.gov

A key example is the development of a covalent lenalidomide probe. nih.govnih.gov By incorporating a reactive electrophile, the probe can permanently bind to nucleophilic amino acid residues at the interaction site within the ternary complex. nih.govnih.gov Subsequent analysis using mass spectrometry allows for the exact identification of the labeled amino acids, thereby mapping the binding interface. nih.gov This strategy was successfully used to define the binding surface on the protein eIF3i that interacts with lenalidomide and CRBN, rationalizing why this protein is sequestered rather than degraded. nih.govnih.gov Such detailed mapping provides a blueprint for designing new molecules to selectively control protein function. nih.gov

A single degrader can often induce the degradation of multiple proteins. Identifying this complete set of "neosubstrates" is crucial for understanding both the therapeutic effects and potential off-target liabilities of a compound. biorxiv.org Mass spectrometry-based proteomic profiling is the definitive technology for this purpose. neospherebiotechnologies.com

In this approach, cells are treated with the degrader molecule, and the entire cellular proteome is subsequently extracted and analyzed. By comparing the protein levels in treated versus untreated cells, researchers can identify all proteins that are significantly downregulated. neospherebiotechnologies.com High-throughput proteomic platforms can now quantify over 11,000 proteins from a single sample, enabling a comprehensive and unbiased view of a degrader's activity. neospherebiotechnologies.com This unbiased screening has been essential for discovering novel neosubstrates of lenalidomide and its derivatives, revealing that even subtle changes to the degrader's chemical structure can significantly alter its degradation profile. biorxiv.org

Expanding the Scope of Targeted Protein Degradation with Lenalidomide Scaffolds

The foundational knowledge gained from lenalidomide has catalyzed the development of a broad range of degrader technologies aimed at expanding the druggable proteome. nih.govnih.gov Lenalidomide-based scaffolds, such as Lenalidomide-acetamido-O-PEG3-C2-Cl , serve as versatile building blocks for creating novel degraders. tenovapharma.com These building blocks contain the CRBN-binding moiety and a linker with a reactive handle, allowing for straightforward conjugation to ligands that can target a wide array of proteins previously considered "undruggable." tenovapharma.comtenovapharma.commedchemexpress.com

Future directions in this area focus on:

Strategies for Targeting "Undruggable" Proteins via Induced Proximity

A significant portion of the human proteome, estimated to be around 80%, is considered "undruggable" by traditional small-molecule inhibitors. researchgate.net These proteins often lack well-defined active sites or binding pockets, making conventional therapeutic intervention difficult. researchgate.net This category includes critical disease drivers such as transcription factors and scaffolding proteins, whose functions are mediated by protein-protein or protein-DNA interactions rather than enzymatic activity. digitellinc.comnih.gov

The strategy of induced proximity, the core mechanism of PROTACs, offers a transformative solution to this challenge. nih.gov Unlike inhibitors that require high-affinity binding to a functional site to block a protein's activity, PROTACs function as event-driven catalysts. nyu.edu They act by bringing a target protein and an E3 ubiquitin ligase into close proximity, inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govresearchgate.net This approach can be effective even with weak, transient binding to the target, thereby expanding the range of proteins that can be modulated. digitellinc.com

This catalytic mode of action allows a single PROTAC molecule to trigger the destruction of multiple target protein molecules, potentially leading to more profound and durable pharmacological effects at lower doses. nih.gov By inducing the degradation of the entire protein, PROTACs can eliminate all of its functions, including non-enzymatic scaffolding and protein-protein interactions, which is a distinct advantage over inhibitors that may only block a single catalytic function. nyu.eduresearchgate.net

Lenalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, have been instrumental in targeting such "undruggable" proteins. For example, transcription factors, which play a central role in gene regulation and are often implicated in cancer, have been successfully targeted for degradation using this approach. digitellinc.comresearchgate.net The development of PROTACs against these challenging targets is paving the way for new therapeutic strategies for a host of diseases that have so far eluded effective treatment. nih.gov

Modulation of Ubiquitin Ligase Function beyond CRBN in PROTAC Development

While the CRBN E3 ligase, recruited by immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide (B1683931), has been a workhorse in PROTAC development, the human genome encodes over 600 different E3 ligases. chemrxiv.orgspringernature.com The vast majority of these remain unexplored for targeted protein degradation. digitellinc.com The heavy reliance on CRBN and von Hippel-Lindau (VHL), another commonly used E3 ligase, presents certain limitations. These include potential resistance mechanisms arising from mutations in the E3 ligase and cell-type-specific expression patterns that may limit the therapeutic window of a given PROTAC. chemrxiv.org

To overcome these hurdles and expand the capabilities of PROTAC technology, researchers are actively working to discover and validate ligands for other E3 ligases. chemrxiv.org Expanding the E3 ligase toolbox offers several key advantages:

Overcoming Resistance: The availability of PROTACs that recruit different E3 ligases provides alternative therapeutic options should resistance to CRBN- or VHL-based degraders emerge. chemrxiv.org

Tissue-Specific Degradation: Many E3 ligases exhibit tissue- or cell-type-specific expression. chemrxiv.org By developing PROTACs that recruit these specific E3 ligases, it may be possible to achieve targeted protein degradation only in diseased tissues, thereby minimizing off-target effects and improving the safety profile of the therapy. chemrxiv.org

Optimized Degradation Efficacy: Different E3 ligases may have varying efficiencies in ubiquitinating a particular protein of interest. Having a broader selection allows for the empirical determination of the optimal E3 ligase for degrading a specific target, potentially leading to more potent and effective medicines. nih.gov

Several other E3 ligases have been successfully recruited for targeted protein degradation, including MDM2 (murine double minute 2) and IAPs (inhibitor of apoptosis proteins). researchgate.netspringernature.com For instance, MDM2 has been recruited using ligands like nutlin-3 (B1677040) to degrade targets such as the Androgen Receptor (AR). springernature.com Similarly, IAP antagonists have been incorporated into PROTACs, known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), to induce degradation. acs.org The ongoing effort to identify and develop ligands for new E3 ligases is a critical frontier in the field, promising to unlock the full therapeutic potential of targeted protein degradation. researchgate.net

Innovations in Degrader Building Block Synthesis and Application

The modular nature of PROTACs, consisting of a target ligand, an E3 ligase ligand, and a linker, lends itself to combinatorial synthesis approaches. However, the traditional, stepwise synthesis and purification of individual PROTACs is a time-consuming process that can slow down the discovery and optimization of new degraders. To address this bottleneck, innovative platforms for rapid synthesis and screening are being developed. Concurrently, new applications for lenalidomide-based backbones are emerging, most notably in the creation of conditionally active degraders that offer enhanced spatiotemporal control.

Rapid-TAC Platforms for Accelerated PROTAC Discovery and SAR Studies

To accelerate the design-make-test-analyze cycle in PROTAC development, a number of high-throughput synthesis and screening platforms have emerged. These "Rapid-TAC" (Rapid Proteolysis-Targeting Chimera) or "Direct-to-Biology" (D2B) approaches enable the parallel synthesis of large libraries of PROTACs, which can then be directly tested in cellular assays, often without the need for purification. digitellinc.comnih.govportlandpress.com

Key features of these platforms include:

Miniaturized, Array Synthesis: Reactions are often performed on a nanomole scale in multi-well plates, allowing for the simultaneous creation of hundreds of unique PROTAC molecules. nih.govbiorxiv.org This significantly reduces the amount of starting material and time required compared to traditional methods. nih.gov

Efficient Coupling Chemistries: These platforms rely on robust and high-yield chemical reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry or efficient amide bond formations, to connect the target and E3 ligase-linker building blocks. nih.govbiorxiv.org One reported Rapid-TAC platform utilizes a traceless coupling reaction between an ortho-phthalaldehyde (OPA) motif on the target ligand and an amine on a pre-formed E3 ligase-linker fragment. nih.gov

Direct Screening: A major innovation is the ability to screen the crude reaction mixtures directly in cell-based degradation assays. nih.govportlandpress.com This eliminates the purification bottleneck, which is often the most time-consuming step, and provides rapid feedback on structure-activity relationships (SAR). chemrxiv.org

These platforms dramatically accelerate the exploration of the vast chemical space of PROTACs, allowing for rapid optimization of the linker length and composition, attachment points, and E3 ligase ligand, which are all critical determinants of a PROTAC's degradation efficiency and selectivity. nih.govnih.gov The ability to generate and test large libraries quickly facilitates the identification of potent and selective degraders for a variety of protein targets. nih.gov

Development of Photoswitchable Degraders (PHOTACs) Utilizing Lenalidomide Backbones

A major goal in pharmacology is to achieve precise control over a drug's activity, restricting it to a specific location and time to maximize efficacy and minimize side effects. To this end, researchers have developed photoswitchable PROTACs, or "PHOTACs," which can be turned on or off with light. nih.govchemrxiv.org This approach provides an unprecedented level of spatiotemporal control over protein degradation. nih.gov

Many PHOTACs are built upon a lenalidomide or pomalidomide backbone to recruit the CRBN E3 ligase. frontiersin.orgnih.gov The key innovation is the incorporation of a photoswitchable moiety, most commonly an azobenzene (B91143) group, into the linker region of the PROTAC. chemrxiv.orgnih.gov Azobenzene can exist in two distinct isomers: a thermally stable trans isomer and a cis isomer. These isomers can be reversibly interconverted by irradiating them with light of specific wavelengths. researchgate.net

The mechanism of action for a typical PHOTAC is as follows:

In the dark or under ambient light, the azobenzene linker exists predominantly in its inactive isomeric form (e.g., trans). In this conformation, the geometry of the PHOTAC is such that it cannot form a stable ternary complex between the target protein and the E3 ligase. acs.org

Upon irradiation with a specific wavelength of light (e.g., UV or violet light, ~390 nm), the azobenzene switches to its active isomeric form (e.g., cis). sigmaaldrich.comnih.gov

This change in shape brings the target and E3 ligase ligands into the correct orientation to form a productive ternary complex, leading to ubiquitination and degradation of the target protein. acs.org

The process can often be reversed by irradiating with a different wavelength of light (e.g., blue or green light, >450 nm) or by thermal relaxation, switching the PHOTAC back to its inactive state and halting protein degradation. sigmaaldrich.comnih.gov

This technology has been successfully applied to create light-activatable degraders for targets such as the BET family proteins (BRD2, BRD3, BRD4) and FKBP12, using lenalidomide-based backbones. chemrxiv.orgnih.gov The development of PHOTACs represents a significant step towards precision therapeutics, enabling researchers to control protein levels in a highly localized and reversible manner, which is invaluable for both biological research and potentially for future clinical applications. nih.govacs.org

Q & A

Q. What experimental design considerations are critical for synthesizing Lenalidomide-acetamido-O-PEG3-C2-Cl?

Methodological Answer:

- Key Steps :

- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the acetamido group to the lenalidomide scaffold.

- PEG3 Linker Integration : Employ Mitsunobu or nucleophilic substitution reactions to attach the PEG3 spacer, ensuring optimal solubility and steric flexibility .

- Chloride Functionalization : Introduce the terminal C2-Cl group via alkylation or halogenation under inert conditions to preserve reactivity.

- Purification : Use reverse-phase HPLC (≥95% purity) with acetonitrile/water gradients, and confirm structural integrity via LC-MS (M. Wt: ~632.52 g/mol) and H/C NMR .

- Stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the chloride moiety .

Q. How should researchers handle and store this compound to ensure safety and compound integrity?

Methodological Answer:

- Safety Protocols :

- Use nitrile gloves and lab coats in fume hoods with ≥6 air changes/hour to minimize inhalation/contact risks .

- Avoid skin/eye exposure; flush with water for 15 minutes if contact occurs .

- Storage :

- Decontamination : Clean spills with 70% ethanol and absorbent pads, followed by UV irradiation for degraded byproducts .

Q. What in vitro assays are suitable for assessing the cereblon-binding efficiency of this compound?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize cereblon on a CM5 chip and measure binding kinetics (ka, kd, KD) at varying compound concentrations (1 nM–10 µM) .

- Fluorescence Polarization (FP) : Compete with fluorescent cereblon ligands (e.g., BDY FL Lenalidomide) to calculate IC50 values .

- Cellular Degradation Assays :

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data from in vivo studies be resolved?

Methodological Answer:

-

Scenario : Discrepancies in half-life () or AUC between rodent and primate models.

-

Resolution Strategies :

- Species-Specific Metabolism : Perform hepatic microsome assays to identify interspecies metabolic differences (e.g., CYP3A4 vs. CYP2C19 activity) .

- Tissue Distribution : Use radiolabeled C-Lenalidomide-acetamido-O-PEG3-C2-Cl and autoradiography to assess organ-specific accumulation .

- Population PK Modeling : Apply nonlinear mixed-effects models (NONMEM) to account for covariates like body weight, albumin levels, and renal function .

-

Example Data :

Species (h) AUC (ng·h/mL) Mouse 2.5 ± 0.3 450 ± 60 Monkey 8.1 ± 1.2 1,200 ± 150

Q. What methodologies optimize dose regimens to balance efficacy and toxicity in combination therapies?

Methodological Answer:

- Preclinical Workflow :

- Clinical Translation :

Q. How can biomarkers predict patient response to this compound in PROTAC-based therapies?

Methodological Answer:

- Baseline Biomarkers :

- Dynamic Monitoring :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.